Factor XIa Inhibitory Potency: Comparative Analysis vs. Clinical-Stage Inhibitors
The target compound exhibits an inhibitory concentration (IC50) of 280 nM against human factor XIa in a chromogenic substrate hydrolysis assay [1]. In a separate study using a similar assay format, the inhibition constant (Ki) was reported as 886 nM [2]. These values place the compound in a potency range that is 2–3 orders of magnitude less potent than advanced clinical candidates. For context, milvexian (BMS-986177) demonstrates a Ki of 0.11 nM [3], BMS-962212 exhibits a Ki of 0.7 nM [4], and asundexian (BAY2433334) achieves an IC50 of 1 nM under comparable in vitro conditions.
| Evidence Dimension | In vitro potency against human factor XIa |
|---|---|
| Target Compound Data | IC50 = 280 nM; Ki = 886 nM |
| Comparator Or Baseline | Milvexian (Ki = 0.11 nM), BMS-962212 (Ki = 0.7 nM), Asundexian (IC50 = 1 nM) |
| Quantified Difference | Target compound is 280-fold to 886-fold less potent than milvexian; 400-fold to 1265-fold less potent than BMS-962212; 280-fold less potent than asundexian |
| Conditions | Human factor XIa, chromogenic substrate hydrolysis, 50 mM HEPES pH 7.4, 145 mM NaCl, 5 mM KCl, 0.1% PEG 8000 |
Why This Matters
This potency differential defines the compound's utility as a lower-activity control or a tool for probing structure-activity relationships, not as a clinical efficacy surrogate.
- [1] BindingDB. BDBM50621710 CHEMBL5415411. Coagulation factor XI (Human). IC50: 280 nM. View Source
- [2] BindingDB. BDBM161060. US9108951, 42; US9394276, 42; US9725435, 42. Coagulation factor XI (Human). Ki: 886 nM. View Source
- [3] TargetMol. Milvexian (BMS-986177). Ki: 0.11 nM (human), 0.38 nM (rabbit). View Source
- [4] Pinto, D.J.P., et al. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (BMS-962212). J. Med. Chem. 2017, 60, 9703-9723. Ki = 0.7 nM. View Source
